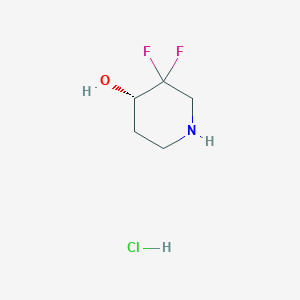

(S)-3,3-difluoropiperidin-4-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-3,3-difluoropiperidin-4-ol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of two fluorine atoms attached to the piperidine ring, which significantly influences its chemical behavior and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3-difluoropiperidin-4-ol hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial to achieving high purity and consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3,3-difluoropiperidin-4-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or nitriles.

Wissenschaftliche Forschungsanwendungen

Building Block for Active Pharmaceutical Ingredients (APIs)

(S)-3,3-difluoropiperidin-4-ol hydrochloride is extensively used as a building block in the synthesis of active pharmaceutical ingredients. The introduction of fluorine atoms enhances the biological activity of compounds by improving their metabolic stability and selectivity. For instance, it has been shown to significantly increase the potency of agonists targeting the apelin receptor, reducing the effective concentration (EC50) from 162 nM to 6.5 nM, highlighting its ability to enhance drug efficacy .

| Compound | Target | EC50 (nM) | Selectivity |

|---|---|---|---|

| Apelin receptor agonist | Apelin receptor | 6.5 | 1600-fold for estrogen-positive breast cancer |

Fragment-Based Drug Discovery (FBDD)

The compound has been identified as a valuable fragment in fragment-based drug discovery efforts. Its ability to form stable interactions with biological targets makes it an attractive candidate for developing new therapeutics. A study demonstrated that fluorinated piperidines, including this compound, can be used to create libraries of fragments that exhibit favorable ligand efficiency and low toxicity profiles .

Molecular Functionalization

This compound can undergo various chemical transformations that allow for the functionalization of molecular scaffolds. This property is particularly useful in medicinal chemistry for optimizing lead compounds through structure-activity relationship (SAR) studies.

NMR Applications

The compound serves as a useful probe in nuclear magnetic resonance (NMR) spectroscopy, particularly in fluorine NMR studies. Its ability to provide clear signals without the need for deuterated solvents enhances its utility in structural biology and analytical chemistry .

Antibacterial Agents Development

Research has indicated that derivatives of this compound can be synthesized into antibacterial agents. For example, one study focused on compounds that incorporate this piperidine derivative into oxazolidinone frameworks, demonstrating significant antibacterial activity against resistant strains .

Cardiovascular Therapeutics

Another area of application is in developing therapeutics targeting orexin receptors, which are implicated in various cardiovascular conditions. Fluorinated piperidines have shown promise as potential treatments for disorders such as hypotension and heart failure by modulating orexin signaling pathways .

Wirkmechanismus

The mechanism of action of (S)-3,3-difluoropiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,3-difluoropiperidine: Lacks the hydroxyl group, resulting in different reactivity and applications.

4-hydroxypiperidine: Lacks the fluorine atoms, affecting its chemical behavior and biological activity.

3-fluoropiperidine: Contains only one fluorine atom, leading to different chemical properties and reactivity.

Uniqueness

(S)-3,3-difluoropiperidin-4-ol hydrochloride is unique due to the combination of fluorine atoms and a hydroxyl group on the piperidine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

(S)-3,3-Difluoropiperidin-4-ol hydrochloride is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, pharmacological properties, and biological activities, supported by relevant data and case studies.

The synthesis of this compound involves the modification of piperidine frameworks through fluorination. Fluorinated compounds often exhibit altered physicochemical properties, which can enhance their biological activity. A study highlighted that the introduction of fluorine atoms significantly affects the basicity and lipophilicity of piperidine derivatives, which can correlate with their affinity for biological targets such as hERG channels, potentially leading to cardiac toxicity .

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈ClF₂N |

| Molecular Weight | 155.57 g/mol |

| pKa | 9.0 (estimated) |

| LogP | 0.5 (estimated) |

Pharmacological Activity

Research indicates that this compound exhibits significant biological activity against various targets. Its structural modifications have been shown to enhance binding affinities and improve pharmacokinetic profiles.

Binding Affinity Studies

A study on related piperidine compounds demonstrated that modifications leading to increased polarity can enhance binding affinity to targets like BCL6, a transcriptional repressor involved in lymphoid malignancies. The presence of hydroxyl groups in these compounds was crucial for improving interactions with target proteins .

Table 2: Binding Affinity of Piperidine Derivatives

| Compound | Target | IC50 (nM) |

|---|---|---|

| CCT373566 | BCL6 | 0.7 |

| CCT372064 | BCL6 | 4.8 |

| (S)-3,3-Difluoropiperidin-4-ol HCl | Unknown | TBD |

Case Studies on Biological Activity

- Inhibition of BCL6 : In a recent study, derivatives similar to this compound were tested for their ability to inhibit BCL6. The results indicated that modifications leading to increased solubility and decreased clearance rates significantly improved their in vivo efficacy .

- Cardiac Toxicity Assessment : Another study assessed the cardiac toxicity of fluorinated piperidines, including this compound. The findings suggested that while fluorination can enhance biological activity, it may also increase the risk of hERG channel inhibition, necessitating careful evaluation during drug development .

Eigenschaften

IUPAC Name |

(4S)-3,3-difluoropiperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO.ClH/c6-5(7)3-8-2-1-4(5)9;/h4,8-9H,1-3H2;1H/t4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCFIXWIHGQCPA-WCCKRBBISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCC([C@H]1O)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.